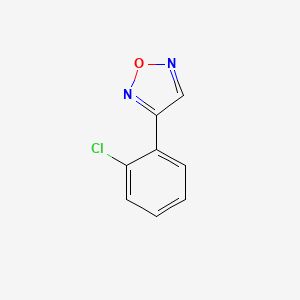

3-(2-Chlorophenyl)-1,2,5-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-1,2,5-oxadiazole |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H |

InChI Key |

VLBQOZVHZFGVQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NON=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Chlorophenyl 1,2,5 Oxadiazole and Its Analogues

Strategic Approaches to 1,2,5-Oxadiazole Ring Construction

The formation of the 1,2,5-oxadiazole ring is the cornerstone of synthesizing compounds like 3-(2-Chlorophenyl)-1,2,5-oxadiazole. A variety of strategic approaches have been developed, each with distinct advantages and substrate scopes. These methods primarily focus on creating the O-N-C-C-N core of the heterocycle from appropriate acyclic precursors.

While 1,3-dipolar cycloaddition is a more common route for the isomeric 1,2,4-oxadiazoles, specific cycloaddition strategies can be adapted for 1,2,5-oxadiazole frameworks. nih.govrjptonline.org These reactions typically involve the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile. However, the dimerization of nitrile oxides often competes, leading to furoxans (1,2,5-oxadiazole N-oxides) or other oxadiazole isomers. nih.gov For the synthesis of a 3-aryl-1,2,5-oxadiazole, this would conceptually involve the reaction of a 2-chlorobenzonitrile (B47944) oxide with a cyanide equivalent, although this is not the most direct or common pathway.

The dimerization of nitrile oxides, generated in situ from precursors like N-hydroxyiminoyl chlorides, is a prominent method for producing symmetrically substituted 1,2,5-oxadiazole N-oxides (furoxans). researchgate.net Subsequent deoxygenation of the furoxan ring yields the corresponding 1,2,5-oxadiazole (furazan). chemicalbook.com This two-step process is a reliable route to symmetrically substituted furazans. For an unsymmetrically substituted compound like this compound, a crossed-dimerization approach would be required, which often leads to a mixture of products, complicating purification.

| Precursor Type | Reaction | Product Type | Reference |

| Nitrile Oxide | Dimerization | 1,2,5-Oxadiazole N-oxide (Furoxan) | researchgate.net |

| Furoxan | Deoxygenation | 1,2,5-Oxadiazole (Furazan) | chemicalbook.com |

The most direct and widely used method for constructing the 1,2,5-oxadiazole ring is the cyclodehydration of α-dione dioximes (glyoximes). nih.govthieme-connect.de This reaction involves the removal of two molecules of water from the glyoxime (B48743) precursor, typically facilitated by a dehydrating agent. For the synthesis of this compound, the required precursor would be (1Z,2E)-1-(2-chlorophenyl)ethane-1,2-dione dioxime. A range of dehydrating agents can be employed, with the choice often depending on the nature of the substituents on the glyoxime. thieme-connect.de

Table 1: Common Dehydrating Agents for Glyoxime Cyclization

| Dehydrating Agent | Conditions | Notes | Reference |

| Succinic Anhydride (B1165640) | Heating (e.g., 150-170°C) | Classic method, suitable for the parent 1,2,5-oxadiazole. | chemicalbook.comthieme-connect.de |

| Thionyl Chloride (SOCl₂) | N/A | Effective dehydrating agent. | chemicalbook.com |

| Silica (B1680970) Gel | Heating | A heterogeneous and milder option. | thieme-connect.de |

| 1,1'-Carbonyldiimidazole (B1668759) (CDI) | Ambient Temperature | Allows for synthesis at temperatures below decomposition points. | organic-chemistry.org |

This method is compatible with a wide array of functional groups, including aryl substituents. thieme-connect.de

Condensation reactions provide another versatile route to the 1,2,5-oxadiazole core. These methods often involve the reaction of an α-dioxime with various reagents. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 1,2-diones leads to the formation of fused heterocyclic systems like researchgate.netnih.govresearchgate.netoxadiazolo[3,4-b]pyrazines. thieme-connect.de While not a direct route to simple substituted oxadiazoles (B1248032), these condensations highlight the reactivity of functionalized furazan (B8792606) precursors. A more direct condensation approach involves the reaction of α-dione monoximes under specific conditions, though this is less common than the dehydration of dioximes.

Thermolysis of specific precursors can lead to the formation of the 1,2,5-oxadiazole ring, although these methods are often less general. researchgate.netnih.gov More significantly, nitration-based strategies are crucial for producing high-energy materials based on the 1,2,5-oxadiazole framework. bohrium.com For example, nitration of 1,2,5-oxadiazolamines with peracids can yield nitro-1,2,5-oxadiazoles. thieme-connect.de These nitro derivatives are not only energetic materials but also versatile synthetic intermediates where the nitro group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities onto the pre-formed ring. thieme-connect.debohrium.com

Table 2: Examples of Nitration-Based Synthesis

| Starting Material | Reagent | Product | Application | Reference |

| 1,2,5-Oxadiazolamine | Peracids | Nitro-1,2,5-oxadiazole | Synthetic Intermediate, HEDM | thieme-connect.debohrium.com |

| Azo-1,2,5-oxadiazoles | Oxidizing Agents | Azoxy-1,2,5-oxadiazoles | High-Energy Materials | thieme-connect.de |

The transformation of one heterocyclic system into another is a powerful tool in synthetic chemistry. Ring-conversion strategies can provide access to the 1,2,5-oxadiazole framework from other heterocycles. researchgate.netnih.gov A notable example is the Boulton–Katritzky rearrangement, where certain substituted heterocycles can rearrange to form a 1,2,5-oxadiazole derivative. thieme-connect.de For instance, a furoxan ring can rearrange to a furazan under specific, Lewis acid-promoted conditions. researchgate.net These rearrangements, while often specific to the substrate and conditions, offer alternative synthetic pathways that can be advantageous in certain contexts.

Targeted Synthesis of Aryl-Substituted 1,2,5-Oxadiazoles

The construction of the 1,2,5-oxadiazole ring is the cornerstone of synthesizing its derivatives. General methods include cycloaddition, dimerization, cyclodehydration, and ring-conversion reactions. nih.gov For aryl-substituted derivatives, the primary strategies involve either building the heterocyclic ring from a precursor already containing the aryl moiety or introducing the aryl group onto a pre-existing oxadiazole core.

The introduction of the 2-chlorophenyl group to the 3-position of the 1,2,5-oxadiazole ring can be achieved through several synthetic routes. The classical and most prevalent method involves the cyclization of α-dioximes (glyoximes).

Pathway 1: Cyclodehydration of α-Dioximes This approach begins with a precursor that already contains the required carbon skeleton and the 2-chlorophenyl group. The synthesis of an asymmetrical glyoxime, such as (2-chlorophenyl)glyoxime, is a key step. This intermediate is then subjected to a cyclodehydration reaction to form the 1,2,5-oxadiazole ring. Various dehydrating agents can be employed, each with its own advantages regarding reaction conditions and yield.

A significant advancement in this area is the use of 1,1'-carbonyldiimidazole (CDI) as a mild and efficient cyclizing agent. organic-chemistry.org This method allows for the formation of the furazan ring at ambient temperatures, which is particularly advantageous for energetic compounds that might decompose at higher temperatures. organic-chemistry.org

Pathway 2: Nucleophilic Substitution An alternative strategy involves the nucleophilic substitution on a pre-formed 1,2,5-oxadiazole ring bearing a suitable leaving group, such as a nitro or halo group, at the 3-position. thieme-connect.de The stability of the 1,2,5-oxadiazole ring makes it amenable to such functionalization. thieme-connect.de The 2-chlorophenyl group can be introduced using an appropriate organometallic reagent, such as a Grignard or organocuprate reagent derived from 2-chloro-bromobenzene.

Below is a table summarizing these specific synthetic pathways.

| Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Primary Research Focus |

| α-Dioxime Cyclodehydration | (2-Chlorophenyl)glyoxime | Dehydrating agents (e.g., P₂O₅, SOCl₂), 1,1'-Carbonyldiimidazole (CDI) | Well-established, mild conditions possible with CDI. organic-chemistry.org | Synthesis of the asymmetric dioxime precursor. |

| Nucleophilic Substitution | 3-Nitro-1,2,5-oxadiazole or 3-Halo-1,2,5-oxadiazole, 2-Chlorophenyl organometallic reagent | Organocuprates, Palladium catalysts (for cross-coupling) | Allows for late-stage functionalization. | Optimization of coupling conditions and leaving group choice. |

This table is generated based on established principles of 1,2,5-oxadiazole synthesis.

When synthesizing asymmetrically substituted oxadiazoles like this compound, two factors are critical: functional group tolerance and regioselectivity.

Functional Group Tolerance: The 1,2,5-oxadiazole ring is generally stable towards a variety of reagents, which permits a wide range of functional group transformations on its substituents. thieme-connect.de This is particularly relevant when the chlorophenyl moiety is introduced early in the synthetic sequence. The chlorine atom is generally well-tolerated under the neutral or mildly acidic/basic conditions used in many cyclization and functionalization reactions. However, harsh reducing conditions or strong nucleophiles could potentially affect the chloro-substituent. Modern methods, such as those using CDI for cyclization, show improved functional group compatibility compared to older, more aggressive protocols. organic-chemistry.org

Regioselectivity: In the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles from asymmetric α-dioximes, regioselectivity can be a concern, as two isomeric products can potentially form. The control over which nitrogen and oxygen atoms from the two oxime groups form the final heterocyclic ring is crucial. The choice of cyclization conditions and the electronic and steric nature of the substituents on the dioxime can influence the regiochemical outcome. For the synthesis of this compound, the reaction must be directed to ensure the desired connectivity.

The table below outlines the tolerance of common functional groups during typical 1,2,5-oxadiazole synthesis.

| Functional Group on Aryl Ring | Tolerance to Dioxime Cyclization (e.g., with CDI) | Tolerance to Nucleophilic Substitution Conditions | Notes |

| Halogens (Cl, Br, F) | High | Moderate to High | Generally stable, but can be reactive in some cross-coupling reactions. acs.org |

| Nitro (-NO₂) | High | Low | Can act as a leaving group itself in nucleophilic aromatic substitution. thieme-connect.de |

| Cyano (-CN) | High | High | Generally non-reactive under standard conditions. |

| Ester (-COOR) | Moderate | Moderate | Can be susceptible to hydrolysis under strong acidic or basic conditions. |

| Ketone (-COR) | High | High | Generally stable. |

| Methoxy (B1213986) (-OCH₃) | High | High | Stable, unless harsh acidic conditions (e.g., HBr) are used. |

This table is generated based on general principles of chemical reactivity and data from related heterocyclic syntheses.

Green Chemistry Principles and Sustainable Approaches in 1,2,5-Oxadiazole Synthesis

Conventional synthesis methods for heterocyclic compounds often rely on hazardous reagents, volatile organic solvents, and significant energy consumption. nih.gov In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxadiazoles to mitigate these issues. researchgate.net These approaches focus on minimizing waste, using safer substances, and improving energy efficiency. nih.gov

Key green strategies applicable to oxadiazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields by ensuring rapid and uniform heating. nih.govresearchgate.net This technique is effective for heterocyclization reactions. nih.gov

Solvent-Free Reactions: Performing reactions in the absence of a solvent, for instance by grinding solid reactants together (mechanochemistry), eliminates solvent waste and can lead to cleaner reactions with easier purification. researchgate.net

Use of Greener Solvents: When solvents are necessary, replacing hazardous options like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids is a core tenet of green chemistry. mdpi.com

Catalyst-Based Innovations: The use of reusable heterogeneous catalysts can simplify product purification and reduce waste compared to stoichiometric reagents. nih.gov

| Synthetic Approach | Conventional Method | Green Alternative | Key Advantages of Green Approach |

| Cyclization | Refluxing in high-boiling organic solvents (e.g., toluene, DMF) for several hours. | Microwave irradiation (5-15 min). researchgate.net | Reduced reaction time, energy efficiency, often higher yield. nih.gov |

| Reaction Medium | Use of volatile and often toxic organic solvents (e.g., benzene, chloroform). | Solvent-free grinding researchgate.net or use of water/ethanol. mdpi.com | Reduced environmental impact, elimination of toxic waste, simplified workup. |

| Reagents | Use of corrosive or hazardous stoichiometric reagents (e.g., P₂O₅, strong acids). | Use of recyclable catalysts or milder reagents like CDI. organic-chemistry.orgnih.gov | Improved safety, reduced waste, potential for catalyst recycling. |

This table is generated based on findings from reviews on green synthesis of heterocyclic compounds.

Methodological Advancements and Efficiency Enhancements in Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are particularly valuable. They reduce solvent usage, minimize product loss during transfers and purification, and save time. researchgate.net For aryl-substituted oxadiazoles, a one-pot protocol might involve the in-situ formation of an α-dioxime followed by its immediate cyclization.

The development of new reagents is also crucial. As mentioned, the use of 1,1'-carbonyldiimidazole (CDI) for the cyclization of bisoximes represents a significant methodological improvement over traditional dehydrating agents, offering milder conditions and better functional group compatibility. organic-chemistry.org

Further efficiency can be gained through the application of flow chemistry, where reactants are continuously pumped through a reactor. This technology allows for precise control over reaction parameters, enhanced safety (especially for energetic compounds), and easier scalability compared to batch processing.

| Advancement | Description | Improvement over Traditional Methods | Example Application |

| One-Pot Procedures | Combining multiple synthetic steps (e.g., precursor formation and cyclization) into a single operation. researchgate.net | Reduced waste, time, and resource consumption; minimized product loss. | In-situ generation and cyclization of an asymmetric glyoxime. |

| Novel Reagents | Introduction of milder and more selective reagents for key transformations. | Enhanced functional group tolerance, improved safety, higher yields. | Using 1,1'-carbonyldiimidazole (CDI) for low-temperature cyclization of dioximes. organic-chemistry.org |

| Flow Chemistry | Performing synthesis in a continuous flow reactor instead of a batch flask. | Superior control of temperature and mixing, enhanced safety, ease of scalability. | Controlled synthesis of energetic oxadiazole derivatives. |

| Advanced Catalysis | Development of highly efficient and selective catalysts, including metal-free options. mdpi.com | Lower catalyst loading, higher turnover numbers, broader substrate scope. | Use of hypervalent iodine reagents in oxidative cyclizations. |

This table is generated based on recent advances in synthetic organic chemistry.

Chemical Reactivity and Transformation Studies of 1,2,5 Oxadiazole Systems

Electrophilic and Nucleophilic Substitution Dynamics on the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole ring demonstrates a general resistance to both electrophilic and nucleophilic attack. thieme-connect.de Its low reactivity is a hallmark of its chemical nature. However, this stability is not absolute. Under forcing conditions, one of the ring nitrogen atoms can be alkylated, for example, by heating with dimethyl sulfate (B86663) to form N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de

While the ring itself is electron-deficient and thus generally unreactive toward electrophiles, nucleophilic substitution reactions can proceed efficiently if the ring is substituted with a good leaving group. thieme-connect.de Groups such as halides, nitrite, and sulfonyl can be displaced by nucleophiles. thieme-connect.de This strategy is a cornerstone for the synthesis of a wide array of heteroatom-substituted 1,2,5-oxadiazoles, particularly starting from readily accessible nitro-1,2,5-oxadiazoles. thieme-connect.de

In contrast, monosubstituted and the parent 1,2,5-oxadiazole can undergo ring-cleavage reactions when treated with alkali, whereas 3,4-disubstituted versions are stable under these conditions. thieme-connect.de Strong reducing agents like lithium aluminum hydride can also induce ring cleavage. thieme-connect.de

Influence of Heteroatoms on Aromaticity and Reactivity Profiles

The 1,2,5-oxadiazole ring is a planar, aromatic system. evitachem.com The presence and arrangement of its heteroatoms—one oxygen and two nitrogen atoms—profoundly influence its electronic structure and reactivity. The Bird unified aromaticity index (IA) for 1,2,5-oxadiazole is 53, which is comparable to that of isoxazole (B147169) (IA = 52) but significantly less than its sulfur analogue, 1,2,5-thiadiazole (B1195012) (IA = 104). thieme-connect.de

| Reaction Type | Reactivity | Conditions / Notes | Reference |

|---|---|---|---|

| Electrophilic Substitution | Low | Ring is generally resistant to attack by acids and other electrophiles. | thieme-connect.de |

| Nucleophilic Substitution | Low (unsubstituted) | Requires the presence of a good leaving group (e.g., halide, nitro, sulfonyl) on the ring. | thieme-connect.de |

| Alkylation | Low | Can occur on a ring nitrogen under forcing conditions (e.g., heating with dimethyl sulfate). | thieme-connect.de |

| Ring Cleavage (Base) | High (for mono-substituted) | Parent and monosubstituted derivatives undergo cleavage with alkali; 3,4-disubstituted are stable. | thieme-connect.de |

| Ring Cleavage (Reduction) | High | Occurs with strong reducing agents like LiAlH4. | thieme-connect.de |

Reactions Involving the Phenyl Substituent and its Chemical Modifications

While the 1,2,5-oxadiazole ring itself is relatively inert, the attached phenyl group can undergo chemical modifications. The electron-withdrawing nature of the oxadiazole heterocycle influences the reactivity of the phenyl ring. Research on phenyl-1,2,5-oxadiazole 2-oxides (furoxans) shows that electrophilic substitution, such as nitration, occurs on the phenyl ring, primarily at the ortho and para positions, without affecting the integrity of the heterocyclic ring. thieme-connect.de

Similarly, functionalization of the phenyl ring through chlorosulfonation has been demonstrated with 3,4-diphenylfuroxan. This is followed by subsequent reactions with nucleophiles like ammonium (B1175870) hydroxide (B78521) or sodium azide (B81097) to introduce aminosulfonyl or azidosulfonyl groups, respectively. nih.gov

The reduction of substituents on the phenyl ring is also a viable modification. For example, a nitro group on a phenyl ring attached to an oxadiazole can be selectively reduced to an amine. However, the choice of reducing agent is critical. Harsh conditions, such as using iron filings in hydrochloric acid, can lead to the cleavage of the oxadiazole ring itself. mdpi.com Milder, more selective conditions, for instance using sodium borohydride (B1222165) and tin(II) chloride, have been successful in reducing the nitro group while preserving the heterocyclic core. mdpi.com These transformations highlight that the phenyl substituent serves as a versatile handle for introducing further chemical diversity into aryl-1,2,5-oxadiazole structures.

Derivatization Strategies for 1,2,5-Oxadiazole Compounds

A variety of synthetic strategies have been developed to produce derivatives of 1,2,5-oxadiazole, reflecting the broad interest in this scaffold. mdpi.com These methods often involve the construction of the heterocyclic ring from acyclic precursors.

Key synthetic approaches include:

Dehydration of α-dioximes: This is a classical and widely used method where α-dioximes are cyclized using dehydrating agents. evitachem.com

Deoxygenation of 1,2,5-oxadiazole N-oxides (furoxans): Furoxans can be reduced to the corresponding furazans, providing access to substituted 1,2,5-oxadiazoles. evitachem.com

Cycloaddition Reactions: These reactions are fundamental in forming the heterocyclic ring structure. mdpi.com

Condensation Reactions: This approach involves the joining of two or more molecules with the loss of a small molecule like water. mdpi.com

Ring-Conversion: Transforming another heterocyclic system into the 1,2,5-oxadiazole ring. mdpi.com

Further derivatization can be achieved by modifying substituents on a pre-formed ring. As mentioned, nucleophilic substitution of leaving groups on the oxadiazole ring is a powerful tool. thieme-connect.de Additionally, functional groups on substituents, such as the phenyl ring, can be modified. For instance, N-(4-phenyl-1,2,5-oxadiazol-3-yl) substituted amides have been synthesized from the corresponding 3-amino-4-phenyl-1,2,5-oxadiazole precursor. chim.it

| Strategy | Description | Reference |

|---|---|---|

| Dehydration of Dioximes | Cyclization of glyoxime (B48743) or other α-dioximes using a dehydrating agent. | evitachem.com |

| Deoxygenation of Furoxans | Reduction of 1,2,5-oxadiazole N-oxides to the corresponding 1,2,5-oxadiazoles. | evitachem.com |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., -NO2, -Cl) on the oxadiazole ring by a nucleophile. | thieme-connect.de |

| Condensation | Formation of the ring via condensation of appropriate precursors. | mdpi.com |

| Oxidation/Nitration | Introduction of functional groups through oxidation or nitration reactions. | mdpi.com |

| Modification of Substituents | Chemical transformation of functional groups on side chains, such as an attached phenyl ring. | thieme-connect.denih.gov |

Photoswitching Phenomena and Photoisomerization in Arylazo-1,2,5-Oxadiazoles

Arylazo-1,2,5-oxadiazoles have emerged as a novel class of molecular photoswitches. thieme-connect.deontosight.ai These compounds, which feature an aryldiazenyl group attached to the 1,2,5-oxadiazole core, exhibit reversible photoisomerization between their E and Z configurations.

Upon irradiation with visible light, the thermodynamically more stable (E)-isomer converts to the (Z)-isomer. thieme-connect.deresearchgate.net A key feature of these photoswitches is the stability of the (Z)-isomer under ambient conditions, which allows for potential applications where the "switched" state needs to be maintained. thieme-connect.de The reverse isomerization from Z to E can be triggered thermally.

These arylazo-1,2,5-oxadiazole photoswitches have demonstrated good performance, showing no significant fatigue or decomposition over at least ten switching cycles in a temperature range of 20–60 °C. thieme-connect.deresearchgate.net This robust behavior is crucial for their practical use in responsive materials and systems. The photochemical isomerization process is similar to that observed in other azoheteroarenes like arylazopyrazoles. nih.gov

Thermal Stability and Decomposition Pathways of 1,2,5-Oxadiazole Derivatives

The thermal stability of 1,2,5-oxadiazole derivatives is highly dependent on their substitution pattern. The fundamental ring system is relatively stable, with thermal ring cleavage generally requiring temperatures above 200°C. thieme-connect.de The typical decomposition pathway involves the cleavage of the O1–N2 and C3–C4 bonds, which results in the formation of nitrile and nitrile oxide fragments. thieme-connect.de

However, the introduction of certain functional groups can drastically alter this stability. Many 1,2,5-oxadiazole derivatives, particularly those bearing nitro or azido (B1232118) groups, are classified as high-energy-density materials. sigmaaldrich.com For instance, some derivatives show high thermal stability and are considered potential next-generation secondary explosives. sigmaaldrich.com Conversely, other furazan (B8792606) derivatives suffer from low thermal stability, which can limit their practical applications. sigmaaldrich.com

Differential scanning calorimetry (DSC) analysis of compounds like azidobenzofuroxans (N-oxides of 1,2,5-oxadiazole) has indicated a thermal stability that is sufficient for their use as components in energetic compositions. Theoretical studies comparing the isomers of oxadiazole suggest that 1,3,4-oxadiazole (B1194373) is the most stable, followed by 1,2,4-oxadiazole (B8745197) and then 1,2,5-oxadiazole.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-(2-Chlorophenyl)-1,2,5-oxadiazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region, typically between δ 7.3 and 8.1 ppm, corresponding to the four protons on the 2-chlorophenyl ring. The specific shifts and coupling patterns are influenced by the electronic effects of the chlorine atom and the oxadiazole ring.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbons of the 1,2,5-oxadiazole ring are anticipated to resonate at the lower field (deshielded) region of the spectrum, generally between δ 144 and 158 ppm. mdpi.comresearchgate.net The six carbon signals from the chlorophenyl ring would appear in the aromatic region (approximately δ 125-135 ppm), with the carbon atom directly bonded to the chlorine atom showing a characteristic shift. For related 3-aryl-isoxazole structures, such as 3-(2-chlorophenyl)-5-phenylisoxazole, aromatic carbon signals appear between δ 125.7 and 132.7 ppm. rsc.org

Interactive Data Table: Predicted NMR Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.3 - 8.1 | Complex multiplet for 4 protons |

| ¹³C (Oxadiazole) | 144 - 158 | Two distinct signals expected |

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of the molecule, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique commonly used for such analyses.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.com Fragmentation studies (MS/MS) on this parent ion would likely involve the cleavage of the oxadiazole ring and the loss of fragments such as N₂, CO, or NO, which is a characteristic fragmentation pattern for oxadiazole N-oxides. researchgate.net The isotopic pattern of the molecular ion peak would clearly indicate the presence of one chlorine atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. Key expected frequencies include C=N stretching vibrations for the oxadiazole ring (around 1640-1670 cm⁻¹), C-O-C stretching (around 1240 cm⁻¹), and aromatic C=C stretching bands (1400-1600 cm⁻¹). core.ac.ukmdpi.commdpi.com The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. For the parent 1,2,5-oxadiazole, fundamental frequencies have been assigned based on vapor band analysis and polarization of Raman lines. capes.gov.br For this compound, strong Raman signals for the aromatic ring and the symmetric vibrations of the oxadiazole ring would be expected.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Oxadiazole) | IR | 1640 - 1670 |

| Aromatic C=C | IR | 1400 - 1600 |

| C-O-C (Oxadiazole) | IR | ~1240 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound must be grown. The resulting diffraction data would allow for the precise determination of its three-dimensional structure. In related structures, such as those of other substituted oxadiazoles (B1248032), single-crystal XRD has been used to confirm the planarity of the oxadiazole ring and the dihedral angles between the heterocyclic and aromatic rings. nih.govbiointerfaceresearch.commdpi.commdpi.com For instance, in a fused 1,2,5-oxadiazolo[2,3-a]pyrimidin-8-ium salt, X-ray analysis revealed a planar bicyclic structure. nih.gov

Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms (polymorphs), which can have different physical properties. The PXRD pattern serves as a unique fingerprint for the crystalline phase of the compound. While specific PXRD data for this compound is not available, this technique would be essential for quality control and material characterization in any synthetic workflow. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are fundamental for separating the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a chemical reaction and as a preliminary purity check. For oxadiazole derivatives, silica (B1680970) gel plates are commonly used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for the quantitative analysis of purity. A reversed-phase column (e.g., C18) with a mobile phase typically composed of acetonitrile (B52724) and water or a buffer solution would be suitable for analyzing this compound. ontosight.ai The retention time and peak purity can be determined using a suitable detector, such as a UV detector set to a wavelength where the compound exhibits strong absorbance.

Thermal Analysis Methods for Material Characterization (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Polarizing Optical Microscopy (POM))

The thermal stability and phase behavior of "this compound" are critical parameters for its handling, storage, and application. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarizing Optical Microscopy (POM) provide invaluable insights into the material's properties as a function of temperature. While specific experimental data for this compound is not extensively available in public literature, its thermal behavior can be inferred from the well-documented characteristics of the 1,2,5-oxadiazole (furazan) ring and related substituted phenyl derivatives.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine key thermal events such as melting, crystallization, and decomposition.

For a compound like this compound, a typical DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. Following the melting, at a higher temperature, one or more exothermic peaks would likely appear, indicating the onset and progression of thermal decomposition. The 1,2,5-oxadiazole ring is known to be energetic and can decompose exothermically. For instance, studies on other energetic materials containing the 1,2,5-oxadiazole ring, such as 3,4-bis(4'-aminofurazano-3') furoxan, show a distinct melting point followed by exothermic decomposition at higher temperatures. nih.govresearchgate.net The decomposition of many furazan (B8792606) derivatives is often vigorous due to the high positive heat of formation of the ring system. researchgate.net

Illustrative DSC Data for this compound The following table is an illustrative example based on typical values for related aromatic oxadiazole compounds, as specific experimental data for the target compound is not publicly available.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 85 - 95 | ~90 | Endothermic |

| Decomposition | 220 - 240 | ~250 | Exothermic |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. TGA is crucial for determining the thermal stability and decomposition profile of a compound.

When subjected to TGA, this compound would be expected to remain stable with no significant mass loss until the decomposition temperature is reached. At this point, a sharp decrease in mass would occur. The thermal fragmentation of the 1,2,5-oxadiazole ring typically proceeds via cleavage of the O(1)−N(2) and C(3)−C(4) bonds, leading to the formation of nitrile and nitrile oxide fragments. nih.govnih.gov In this specific case, the decomposition would likely yield 2-chlorobenzonitrile (B47944) and a nitrile oxide fragment, which would further break down into smaller gaseous products like CO₂, N₂O, and NO, resulting in a significant mass loss. The presence of the halogenated phenyl group may influence the exact temperature and kinetics of decomposition.

Illustrative TGA Data for this compound This table represents a hypothetical decomposition profile, as specific experimental TGA data for the target compound is not publicly documented.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 30 - 220 | < 1% | Loss of volatile impurities |

| 220 - 300 | > 80% | Major decomposition of the molecule |

Polarizing Optical Microscopy (POM)

Polarizing Optical Microscopy is a technique that uses polarized light to observe the morphology, crystal structure, and phase transitions of a material. When coupled with a hot stage, POM allows for the direct visualization of thermal events like melting and crystallization.

Upon heating, POM analysis of crystalline this compound would show the solid crystals until the melting temperature is reached. At the melting point, a distinct phase transition from a crystalline solid to an isotropic liquid would be observed, characterized by the loss of birefringence. Further heating could reveal changes in the liquid's appearance, such as bubble formation, indicating the evolution of gaseous products during decomposition. This visual confirmation is complementary to the data obtained from DSC and TGA.

Computational and Theoretical Investigations of 1,2,5 Oxadiazole Systems

Quantum Chemical Modeling of Electronic Structures and Molecular Geometry

Quantum chemical modeling offers a microscopic lens to examine the electronic environment and spatial arrangement of atoms within 1,2,5-oxadiazole derivatives.

Computational studies on similar 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated the utility of DFT at the B3LYP/6-31G++(d,p) level for reproducing molecular structures and geometries. tandfonline.com The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

| Parameter | Description | Significance for 3-(2-Chlorophenyl)-1,2,5-oxadiazole |

| Dihedral Angle | The angle between the planes of the 1,2,5-oxadiazole ring and the 2-chlorophenyl ring. | Influences the degree of π-conjugation between the two ring systems and the overall molecular shape. The ortho-chloro group likely induces a non-planar conformation. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, N-O, C-Cl). | Provides insight into the bond order and strength. For instance, the C-N and N-O bond lengths within the oxadiazole ring are characteristic of its aromaticity. |

| Bond Angles | The angles formed by three connected atoms. | Defines the geometry around each atom and the overall shape of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. The phenyl ring is expected to be a major contributor to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. The oxadiazole ring is typically electron-deficient and contributes significantly to the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would illustrate the electron-rich and electron-deficient regions of the molecule. The nitrogen and oxygen atoms of the 1,2,5-oxadiazole ring, being highly electronegative, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive electrostatic potential.

Prediction of Reactivity and Reaction Mechanisms through Computational Chemistry

Computational chemistry provides a framework for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Frontier Molecular Orbital (FMO) theory is often applied, where the HOMO and LUMO play a central role. The distribution and energy of these orbitals can indicate the most probable sites for chemical reactions. For instance, the regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack.

Furthermore, computational methods can be used to model reaction pathways and calculate the energies of transition states. This allows for the determination of activation energies, providing a quantitative measure of the feasibility of a proposed reaction mechanism. For example, in the synthesis of oxadiazoles (B1248032), computational modeling has been used to study the cyclization steps and identify the most energetically favorable pathway. chemintech.ru

Conformational Analysis and Molecular Dynamics Simulations

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and oxadiazole rings. Conformational analysis, through methods like potential energy surface (PES) scanning, can identify the most stable conformations (local and global energy minima) and the energy barriers between them. The steric hindrance from the ortho-chloro substituent on the phenyl ring is a key factor governing the rotational barrier and the preferred dihedral angle.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time at a given temperature. acs.org By simulating the movements of atoms and the changes in molecular conformation, MD can provide insights into the flexibility of the molecule, its vibrational modes, and its interactions with its environment, such as a solvent. For systems involving 1,2,5-oxadiazole derivatives, MD simulations can reveal how the molecule explores its conformational space, which is crucial for understanding its interactions with other molecules.

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While this compound does not possess classical hydrogen bond donors, the electronegative oxygen and nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors. Molecular modeling can be used to investigate potential hydrogen bonding interactions with other molecules, including solvents or biological macromolecules.

The aromatic nature of both the phenyl and 1,2,5-oxadiazole rings allows for the possibility of π-π stacking interactions. acs.org These non-covalent interactions are important in the solid-state packing of the molecule and in its binding to other π-systems. Computational methods can be used to model the geometry and calculate the energy of these π-π stacking arrangements. The substitution pattern on the phenyl ring, particularly the presence of the electron-withdrawing chlorine atom, will influence the quadrupole moment of the ring and thus the nature of the π-π interactions.

In Silico Approaches to Molecular Design and Ligand Binding (Focus on non-pharmacological, mechanistic aspects)

In silico techniques are instrumental in the rational design of new molecules based on the 1,2,5-oxadiazole scaffold and in understanding their binding mechanisms at a molecular level. nih.gov Structure-based virtual screening, for example, uses the three-dimensional structure of a target protein to identify potential ligands from a large library of compounds. nih.gov This process often involves molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

For this compound, docking studies could be performed to investigate its potential binding to various enzymes or receptors. nih.gov These studies would provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. This information is crucial for understanding the mechanistic basis of its activity and for designing new derivatives with improved binding affinity and selectivity. The focus of these in silico approaches in this context is on the fundamental molecular recognition processes rather than the ultimate pharmacological outcome. For instance, such studies can elucidate how the 1,2,5-oxadiazole core contributes to binding, guiding the synthesis of novel compounds for various material science or chemical biology applications. nih.gov

Structure Property Relationship Spr Studies and Non Biomedical Applications

Correlating Molecular Architecture with Physicochemical Properties

The electronic properties of oxadiazole derivatives are significantly influenced by the nature of their aromatic substituents. In the case of 3-(2-Chlorophenyl)-1,2,5-oxadiazole, the chlorine atom, being an electron-withdrawing group, affects the electron distribution within the molecule. This can influence factors such as electron affinity and the energy levels of the molecular orbitals. Theoretical studies on related oxadiazole compounds have shown that the introduction of electron-withdrawing groups can enhance electron transport capabilities, a desirable trait for certain electronic applications. For instance, fluorination of 2,5-diphenyl-1,3,4-oxadiazole (B188118) has been shown to improve its electron affinity, which is advantageous for electron transport in Organic Light-Emitting Diodes (OLEDs). researchgate.net

The presence of a chlorine atom on the phenyl ring introduces specific intermolecular interactions that can dictate the crystal packing and bulk properties of the material. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence the supramolecular assembly. X-ray diffraction studies on similar chlorinated aromatic compounds have revealed the role of such interactions in determining the crystal lattice. rsc.org These interactions, along with other non-covalent forces, play a crucial role in the thermal stability and density of the material, which are critical parameters for its application in advanced materials.

Applications in Advanced Materials Science

The distinct properties of this compound and its derivatives have led to their exploration in specialized fields of materials science.

The 1,2,5-oxadiazole (furazan) ring is a key structural motif in the design of high-energy-density materials (HEDMs). bohrium.comresearchgate.net This is due to its high positive heat of formation, which contributes to the energetic output of the material. doi.org The combination of the oxadiazole ring with other explosophoric groups, such as nitro groups, can lead to compounds with high detonation velocities and pressures. bohrium.comresearchgate.net

A critical aspect of HEDMs is their thermal stability, which dictates their safety and handling. Research into various oxadiazole-based energetic materials has shown that their decomposition temperatures can be quite high, indicating good thermal stability. doi.orgnih.gov For example, salts derived from linked 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole precursors exhibit decomposition temperatures ranging from 172 to 269 °C. doi.org The detonation properties, such as velocity and pressure, are also key performance indicators. Theoretical calculations and experimental measurements on related compounds have demonstrated that oxadiazole-based materials can exhibit detonation velocities and pressures that are superior to traditional explosives like RDX. nih.gov

Table 1: Properties of Selected Energetic Compounds

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| Hydroxylammonium salt of a linked 1,2,4-oxadiazole/1,2,5-oxadiazole precursor | >200 | 9046 | 37.4 |

| 5,5'-bis(3,5-dinitro-1H-pyrazol-4-yl)-1H,1'H-3,3'-bi(1,2,4-triazole) | 372 | 8705 | - |

| 3,3′-Bi(1,2,4-oxadiazole)-5,5′-diylbis(methylene)dinitrate (BOM) | 200 | 8180 | - |

This table presents data for related energetic compounds to illustrate the potential of oxadiazole-based materials. Data for this compound itself is not publicly available.

Oxadiazole derivatives are well-known for their electron-transporting properties, making them valuable components in the fabrication of OLEDs. rsc.org They are often used as electron transport layers (ETLs) or as hosts for phosphorescent emitters in these devices. researchgate.net The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons, leading to improved device efficiency and performance. researchgate.net

Role in Supramolecular Liquid Crystalline Systems

The 1,2,5-oxadiazole moiety, along with its isomers, is a valuable building block in the design of liquid crystalline materials. researchgate.net The incorporation of this heterocyclic ring into a molecule's rigid core can significantly influence its mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.

Research into related 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole derivatives has shown that these heterocycles contribute to the creation of materials with good thermal and chemical stability and desirable optical properties like high photoluminescence quantum yields. tandfonline.com Studies on 2,5-diaryl-1,3,4-oxadiazole derivatives have demonstrated that the formation of stable mesophases is highly dependent on the nature of the terminal groups attached to the phenyl rings, as well as their polarity and steric factors. tandfonline.comtandfonline.com For instance, the presence of methoxy (B1213986) and methylthio groups can be more conducive to forming a stable mesophase compared to a terminal fluorine atom. tandfonline.com

While specific studies on the liquid crystalline properties of this compound are not extensively documented, the principles derived from its isomers are applicable. The combination of the rigid 1,2,5-oxadiazole core with the substituted phenyl ring provides the necessary molecular anisotropy for liquid crystal formation. The position and electronegativity of the chlorine atom on the phenyl ring are expected to play a crucial role in modulating intermolecular interactions and, consequently, the resulting liquid crystalline behavior. Fluorinated and N-alkylpyridinium derivatives of 1,2,4-oxadiazoles, for example, have been synthesized to create ionic liquid crystals, demonstrating the tunability of these systems. mdpi.com

| Oxadiazole Derivative Class | Observed Property/Phase | Key Structural Feature | Reference |

|---|---|---|---|

| 2,5-Diaryl-1,3,4-oxadiazoles | Enantiotropic nematic mesophase | Terminal methoxy or methylthio groups | tandfonline.com |

| 3,5-(4-substituted phenyl)-1,2,4-oxydiazoles | Smectic and nematic phases | Introduction of the pentagonal heteroaromatic ring | tandfonline.com |

| 1,2,4-Oxadiazolyl-Pyridinium Salts | Enantiotropic smectic ionic liquid crystals | Combination of perfluoroheptyl chains and long alkyl chains | mdpi.com |

Potential as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, multiple bonds, and aromatic rings are often effective corrosion inhibitors for metals, particularly in acidic environments. researchgate.net The 1,2,5-oxadiazole ring, featuring two nitrogen atoms and one oxygen atom, along with the aromatic chlorophenyl group, positions this compound as a candidate for this application.

The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film. scirp.org This adsorption is facilitated by the interaction between the lone pair electrons of the heteroatoms (N and O in the oxadiazole ring) and the vacant d-orbitals of the metal atoms. scirp.org The aromatic ring can further strengthen this adsorption through π-electron interactions with the metal surface.

Applications in Agrochemical Sciences

The oxadiazole scaffold is a recurring motif in the development of new agrochemicals. nih.govbenthamdirect.com Derivatives have been shown to possess a wide spectrum of biological activities essential for crop protection. mdpi.comresearchgate.net

Development as Plant Protection Agents (Herbicidal, Insecticidal, Fungicidal Activity)

The 1,2,5-oxadiazole ring and its isomers are integral to various compounds developed as herbicides, fungicides, and insecticides. researchgate.netresearchgate.net

Herbicidal Activity: Certain 1,2,5-oxadiazole derivatives, particularly N-oxides, are known to exhibit herbicidal properties. chemicalbook.com The broader class of oxadiazoles (B1248032) has been successfully incorporated into commercial herbicides. For example, oxadiazon (B1677825) is a commercial herbicide containing a 1,3,4-oxadiazole ring. researchgate.net Research has shown that novel 1,3,4-oxadiazole derivatives can act as potent inhibitors of transketolase (TK), a key enzyme in plant metabolism, leading to significant herbicidal activity against weeds like Amaranthus retroflexus and Digitaria sanguinalis. nih.gov Other derivatives have been found to inhibit protoporphyrinogen (B1215707) oxidase (PPO), another important target for herbicides. nih.gov

Fungicidal Activity: Numerous studies have highlighted the potent fungicidal activity of oxadiazole derivatives against a variety of plant pathogens. researchgate.netnih.govnih.gov For instance, compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant efficacy against fungi such as Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium oxysporum, and Botrytis cinerea. nih.govresearchgate.net The development of these compounds often involves creating hybrid molecules that combine the oxadiazole ring with other fungicidally active scaffolds.

Insecticidal Activity: The utility of oxadiazoles extends to insect control. Derivatives of 1,3,4-oxadiazole have shown good insecticidal activity against pests like Mythimna separata and the diamondback moth (Plutella xylostella). researchgate.net The commercial insecticide Metoxadiazone features a 1,3,4-oxadiazole core, underscoring the importance of this heterocycle in pesticide development. researchgate.net

The diverse bioactivity of the oxadiazole class suggests that compounds like this compound could be promising candidates for development as novel plant protection agents.

| Derivative Class | Agrochemical Activity | Target/Organism | Reference |

|---|---|---|---|

| 1,2,5-Oxadiazole-2-oxides | Herbicidal | General weeds | chemicalbook.com |

| 2-Thioether-5-(thienyl)-1,3,4-oxadiazoles | Herbicidal (Transketolase inhibitor) | Amaranthus retroflexus, Digitaria sanguinalis | nih.gov |

| 1,3,4-Oxadiazole derivatives | Fungicidal | Botrytis cinerea, Rhizoctonia solani | nih.gov |

| Trifluoromethyl pyridine-1,3,4-oxadiazoles | Insecticidal | Mythimna separata, Plutella xylostella | researchgate.net |

| 5-Chloro-3-fluorophenoxypyridines with 1,3,4-oxadiazole | Herbicidal | Graminaceous plants (e.g., Echinochloa cruss-galli) | researchgate.net |

Future Prospects for Material Science Applications of 1,2,5-Oxadiazoles

The 1,2,5-oxadiazole heterocycle continues to be a subject of great interest for applications in advanced materials. researchgate.net Its inherent stability, coupled with its unique electronic properties, makes it a versatile platform for designing next-generation materials. thieme-connect.de

Future research is likely to expand on its established roles. In the area of liquid crystals, the synthesis of novel 1,2,5-oxadiazole-containing molecules could lead to materials with tailored phase behavior and enhanced optical or dielectric properties for use in displays and sensors.

A significant area of application for 1,2,5-oxadiazoles is in the field of high-energy density materials (HEDMs). researchgate.net The high nitrogen content and positive heat of formation of the oxadiazole ring are desirable characteristics for energetic compounds used as propellants and explosives. thieme-connect.de Future work will likely focus on synthesizing new, more powerful, and safer energetic materials by functionalizing the 1,2,5-oxadiazole core with various explosophoric groups.

Furthermore, the fluorogenic nature of the 1,2,5-oxadiazole scaffold presents opportunities in optoelectronics. chemicalbook.com These compounds can emit light in the orange-to-red spectrum, making them suitable for use as emitters in organic light-emitting diodes (OLEDs), as laser dyes, or as fluorescent probes in analytical chemistry. mdpi.comchemicalbook.com The continued exploration of structure-property relationships will be key to unlocking the full potential of 1,2,5-oxadiazole derivatives in creating innovative materials for a wide array of technological applications.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of 1,2,5-oxadiazoles (also known as furazans) has traditionally relied on methods like cycloaddition, dimerization, and cyclodehydration. researchgate.netresearchgate.netbenthamdirect.com However, the future of organic synthesis lies in the development of methodologies that are not only efficient in yield but also environmentally benign. For 3-aryl-1,2,5-oxadiazoles, this involves moving away from harsh reagents and multi-step procedures towards more streamlined and sustainable protocols.

Emerging research focuses on:

One-Pot Procedures: Developing one-pot syntheses from readily available starting materials, such as amidoximes and carboxylic acid esters, in superbase media can significantly reduce reaction time and simplify purification. nih.gov

Green Chemistry Approaches: The use of microwave irradiation and solvent-free conditions represents a significant step towards sustainable synthesis. researchgate.net For instance, methods using magnesia-supported sodium carbonate as a catalyst under microwave irradiation avoid hazardous solvents and can drastically cut reaction times from hours to minutes. researchgate.net

Photoredox Catalysis: Visible-light-mediated reactions are a powerful tool in modern organic synthesis. Applying photoredox catalysis, potentially using organic dyes, to the construction of the 1,2,5-oxadiazole ring from precursors like 2H-azirines and nitrosoarenes could offer a "green" and highly efficient pathway. nih.gov

These advanced synthetic methods promise not only to make 3-(2-Chlorophenyl)-1,2,5-oxadiazole more accessible but also to reduce the environmental footprint of its production.

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| One-Pot Synthesis | Reaction of amidoximes and carboxylic acid esters in a superbase medium (e.g., NaOH/DMSO). | Reduced reaction steps, simplified purification, room temperature conditions. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation, often with solid supports like magnesia-supported sodium carbonate. | Drastically reduced reaction times (minutes vs. hours), solvent-free conditions, enhanced yields. | researchgate.net |

| Photoredox Catalysis | Visible light irradiation with an organic dye catalyst for [3+2]-cycloaddition reactions. | Environmentally friendly ("green"), operates under mild conditions, high efficiency. | nih.gov |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A complete understanding of a chemical reaction requires insight into the fleeting moments between reactant and product—the world of transient species and reaction intermediates. For the synthesis and reactions of this compound, advanced spectroscopic techniques are crucial.

Future research will likely involve:

Nanosecond Flash Photolysis: This technique can be used to generate and observe short-lived excited states and radical ions. researchgate.net For example, in systems containing a 1,2,5-oxadiazole unit linked to a photoactive donor, flash photolysis can characterize the intramolecular charge-transfer states that are critical for applications in solar energy conversion. researchgate.netepfl.ch

Transient Absorption Spectroscopy: This method provides detailed spectra of intermediates on femto- and nanosecond timescales, allowing researchers to probe the excited-state properties and reaction pathways. epfl.ch

In-situ IR and NMR Spectroscopy: Real-time monitoring of reactions can help identify key intermediates and elucidate reaction mechanisms, leading to better optimization and control over the synthesis of the oxadiazole ring. sciencemadness.org

By applying these powerful analytical tools, chemists can move beyond static pictures of molecules to a dynamic understanding of how this compound is formed and how it behaves in various chemical environments.

Deepening Computational Understanding of Structure-Property Relationships and Reactivity

Computational chemistry has become an indispensable partner to experimental work. For the 1,2,5-oxadiazole class, theoretical calculations are key to predicting properties and guiding the design of new molecules. researchgate.net Future computational studies on this compound will provide deeper insights into its fundamental nature.

Key areas for computational exploration include:

Density Functional Theory (DFT): DFT calculations are used to investigate molecular structures, electronic properties (such as HOMO/LUMO energy levels), and reaction energetics. researchgate.netosti.gov For this compound, DFT can predict how the chloro-substituent influences the electronic distribution and reactivity of the oxadiazole ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate calculated physicochemical properties (like lipophilicity, dipole moment, and molecular volume) with observed biological or chemical activity. nih.govresearchgate.net This can accelerate the discovery of new applications by predicting the activity of unsynthesized derivatives. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution on a molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. researchgate.net This is crucial for understanding intermolecular interactions and predicting reactivity.

These computational approaches allow for the rational design of new derivatives with tailored properties, whether for medicinal chemistry, materials science, or other applications, saving significant time and resources compared to a purely experimental approach. researchgate.netrsc.org

| Computational Method | Information Gained | Application for this compound | Reference |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, frontier molecular orbitals (HOMO/LUMO), reaction pathways. | Predicting reactivity, stability, and photophysical properties; understanding substituent effects. | researchgate.netosti.gov |

| QSAR | Correlation of molecular descriptors with biological or chemical activity. | Predicting the potential herbicidal, medicinal, or material properties of new derivatives. | nih.govresearchgate.net |

| MESP Analysis | Maps of electrostatic potential, identification of reactive sites. | Understanding intermolecular interactions, hydrogen bonding capability, and sites for chemical attack. | researchgate.net |

Exploration of Unconventional Applications in Chemistry and Materials Science

While 1,2,5-oxadiazole derivatives have been explored for various biological activities, their unique electronic properties and high nitrogen content open the door to a range of unconventional applications. researchgate.netresearchgate.net Research into this compound could expand into several novel areas of materials science.

Emerging applications include:

High-Energy Density Materials (HEDMs): The 1,2,5-oxadiazole (furazan) ring is a well-established building block for energetic materials due to its high heat of formation and ability to improve oxygen balance. nih.govresearchgate.netresearchgate.net While the phenyl group in this compound is not a traditional "explosophore," the core scaffold is of interest, and further functionalization could lead to novel HEDMs. bohrium.com

Liquid Crystals: The rigid, polar structure of the oxadiazole ring makes it a suitable component for creating supramolecular liquid crystals. nih.govresearchgate.net

Photoswitches: Certain arylazo-1,2,5-oxadiazoles have been shown to undergo reversible photoisomerization upon irradiation with visible light, acting as stable molecular switches. researchgate.net

Organic Electronics: Diaryl-1,3,4-oxadiazoles are known to be good electron-transporters for Organic Light-Emitting Diodes (OLEDs). researchgate.net The related 1,2,5-oxadiazole scaffold in this compound could be explored for similar roles in organic electronic materials. ijper.org

Integration of 1,2,5-Oxadiazoles into Hybrid Systems for Multifunctional Materials

The true power of a molecular scaffold is often realized when it is integrated into a larger, more complex system. The future will see this compound and similar compounds used as building blocks for sophisticated multifunctional materials. researchgate.net

Areas of focus include:

Hybrid Pharmacophores: Creating hybrid molecules that connect the 1,2,5-oxadiazole N-oxide (furoxan) moiety, a known nitric oxide (NO) donor, to another known drug or pharmacophore. researchgate.netresearchgate.net This strategy aims to combine the therapeutic effects of both components.

Energetic Ionic Liquids: Incorporating the 1,2,5-oxadiazole scaffold into the cationic structure of ionic liquids is a new strategy to create novel energetic fuels that are less toxic than traditional hydrazine-based fuels. bohrium.com These materials show promise for space applications due to their high nitrogen-oxygen content and hypergolic nature. bohrium.com

Functional Polymers and Conjugated Systems: The integration of the oxadiazole unit into polymers or conjugated systems can lead to materials with unique optical and electronic properties, relevant for sensors, solar cells, or other advanced applications. epfl.chijper.org For example, linking the oxadiazole to fluorene (B118485) units has been used to create donor-π-spacer-acceptor dyes for dye-sensitized solar cells (DSSCs). epfl.ch

By embedding the this compound unit within these larger architectures, researchers can harness its intrinsic properties to create materials with capabilities far exceeding those of the individual molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 2-chlorophenyl substituent to the 1,2,5-oxadiazole ring?

- The synthesis of 3-(2-chlorophenyl)-1,2,5-oxadiazole typically involves cyclization reactions using precursors like o-chlorobenzaldehyde derivatives. For example, condensation of o-chlorobenzoxime chloride with ethyl acetoacetate under alkaline conditions, followed by hydrolysis and chlorination, can yield the target compound . Key steps include optimizing reaction temperature, solvent polarity, and stoichiometry to enhance regioselectivity and purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- 1H-NMR peaks for aromatic protons typically appear in the δ 7.2–8.0 ppm range, with splitting patterns reflecting para/meta substitution. The oxadiazole ring protons are deshielded and appear as singlets. IR spectroscopy identifies C=N and C-O stretching vibrations at ~1600 cm⁻¹ and ~1250 cm⁻¹, respectively. Discrepancies in peak multiplicity or absence of expected signals may indicate incomplete cyclization or impurities .

Q. What substituent effects influence the electronic properties of 1,2,5-oxadiazole derivatives?

- Electron-withdrawing groups (e.g., chloro, nitro) at the phenyl ring increase the oxadiazole’s electron deficiency, enhancing thermal stability and dipole interactions. Computational studies (e.g., DFT) show that 2-chlorophenyl substitution reduces HOMO-LUMO gaps compared to unsubstituted analogs, affecting reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. How do quantum mechanical calculations (DFT, MP2) predict the thermal stability and decomposition pathways of this compound?

- DFT studies reveal that the oxadiazole ring’s N-O bond dissociation energy (BDE) is critical for stability. Substituents like chloro groups lower BDEs by ~15 kcal/mol compared to hydrogen, increasing susceptibility to ring-opening reactions. Transition-state analysis identifies C-Cl bond cleavage and NO₂ elimination as primary decomposition steps under thermal stress .

Q. What experimental and computational strategies resolve contradictions in reported reactivity of 1,2,5-oxadiazole isomers?

- While 1,2,5-oxadiazole (furazan) derivatives exhibit higher thermal stability than 1,3,4-oxadiazoles, conflicting data on nitro-substituted analogs arise from differences in crystal packing and electron delocalization. Hybrid QM/MM simulations combined with differential scanning calorimetry (DSC) can reconcile these discrepancies by modeling lattice effects and substituent orientation .

Q. How does the 2-chlorophenyl group influence the pharmacological activity of 1,2,5-oxadiazole-based hybrids?

- In multitarget drug design, the chloro group enhances lipophilicity and target binding via halogen bonding. For example, this compound hybrids with nitric oxide (NO)-donor moieties show improved antiproliferative activity in cancer cells by dual inhibition of MEK and ROS modulation. SAR studies suggest meta-substitution further optimizes bioavailability .

Q. What role does the oxadiazole ring play in energetic materials containing 3-(2-chlorophenyl) substituents?

- The 1,2,5-oxadiazole core provides a high nitrogen/oxygen content, improving oxygen balance and detonation velocity. Chlorophenyl groups increase density (ρ > 1.8 g/cm³) and stabilize the crystal lattice via π-π stacking, as shown in X-ray diffraction studies. Detonation pressure (P) calculations using the Kamlet-Jacobs equation correlate substituent position with performance .

Methodological Resources

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 180.61 g/mol | |

| Melting Point | 142–145°C (DSC) | |

| HOMO-LUMO Gap (DFT) | 4.2 eV (B3LYP/6-311+G**) | |

| Detonation Velocity | 8,200 m/s (Theoretical) |

Table 2: Common Analytical Techniques for Characterization

| Technique | Application | Example Data |

|---|---|---|

| 1H/13C NMR | Confirm substitution pattern | δ 7.85–8.05 (Ar-H) |

| IR Spectroscopy | Identify C=N and C-O stretches | 1600 cm⁻¹ (C=N) |

| DSC/TGA | Assess thermal stability | Tdec = 220°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.